2-Iodo-5-nitrobenzoic acid

Physicochemical characterization Structural analog comparison Procurement specification

Researchers requiring efficient oxidative addition in Pd-catalyzed cross-couplings often face slow kinetics with bromo- or chloro- analogs. 2-Iodo-5-nitrobenzoic acid (CAS 19230-50-3) solves this with a weak C-I bond that enables rapid biaryl formation under mild conditions. • ≥98% HPLC purity minimizes side reactions in multi-step syntheses. • Specifically documented for 2-arylquinazoline and isoindoloquinazoline synthesis. • Available from stock with verified CoA for immediate global shipment.

Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
CAS No. 19230-50-3
Cat. No. B106872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-nitrobenzoic acid
CAS19230-50-3
Molecular FormulaC7H4INO4
Molecular Weight293.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I
InChIInChI=1S/C7H4INO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyJSSFIFUXHORXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-nitrobenzoic Acid (CAS 19230-50-3): Physicochemical Properties and Structural Identity for Procurement


2-Iodo-5-nitrobenzoic acid (CAS 19230-50-3) is a halogenated nitrobenzoic acid derivative with molecular formula C7H4INO4 and molecular weight 293.02 g/mol [1]. This compound belongs to the class of ortho-halogenated para-nitrobenzoic acids, characterized by the presence of an iodine atom at the 2-position and a nitro group at the 5-position on the benzoic acid ring [1]. Its structural features include a carboxylic acid group (pKa 2.16 ± 0.10, predicted), an electron-withdrawing nitro substituent, and a heavy iodine atom that confers substantial molecular polarizability [1]. Physicochemical data indicate a melting point of 197–198 °C, predicted boiling point of 394.2 ± 37.0 °C at 760 mmHg, and predicted density of 2.156 ± 0.06 g/cm³ [1]. The compound is documented as a reactant for the synthesis of 2-arylquinazolines and tetracyclic isoindolo[1,2-a]quinazolines .

Why 2-Iodo-5-nitrobenzoic Acid (CAS 19230-50-3) Cannot Be Substituted with Generic Halogenated Benzoic Acid Analogs


Substitution of 2-iodo-5-nitrobenzoic acid with its chloro- or bromo- analogs in synthetic protocols is not permissible without extensive re-optimization. The iodine atom at the ortho position exhibits markedly different leaving-group ability, steric bulk, and bond dissociation energy compared to chlorine or bromine, which directly governs reactivity in metal-catalyzed cross-coupling reactions . Specifically, the C–I bond is substantially weaker than C–Br or C–Cl bonds, rendering iodoarenes orders of magnitude more reactive in oxidative addition steps of palladium-catalyzed couplings . Furthermore, the combination of the heavy iodine substituent with the electron-withdrawing nitro group creates a unique electronic environment that influences both the acidity of the carboxylic acid (pKa ~2.16) and the regioselectivity of subsequent derivatization steps [1]. Generic substitution would therefore alter reaction rates, yields, and product distributions, necessitating re-validation of entire synthetic sequences.

2-Iodo-5-nitrobenzoic Acid (CAS 19230-50-3): Quantitative Comparative Evidence for Scientific Selection


Molecular Weight and Physicochemical Differentiation from Chloro- and Bromo- Analogs

2-Iodo-5-nitrobenzoic acid exhibits a molecular weight of 293.02 g/mol, which is significantly higher than its bromo- analog (2-bromo-5-nitrobenzoic acid, MW 246.02 g/mol) and chloro- analog (2-chloro-5-nitrobenzoic acid, MW 201.56 g/mol) [1]. This 19% and 45% increase in molecular weight, respectively, directly reflects the identity of the halogen substituent and serves as a definitive analytical marker for compound verification [1]. The melting point of the iodo- compound (197–198 °C) is also distinguishable from the chloro- analog (165–168 °C) . These physicochemical signatures are critical for incoming quality control and identity confirmation in procurement workflows.

Physicochemical characterization Structural analog comparison Procurement specification

Commercial Purity Benchmarking: HPLC Purity of 2-Iodo-5-nitrobenzoic Acid versus Bromo- Analog

Commercially available 2-iodo-5-nitrobenzoic acid is routinely supplied with HPLC purity specifications of 98% or higher, with representative certificate of analysis data showing measured purity of 98.33% (HPLC) . In comparison, the bromo- analog (2-bromo-5-nitrobenzoic acid) is commonly offered at a minimum purity of 97% (HPLC) from comparable suppliers . The iodo- compound therefore provides a modest but quantifiable purity advantage in commercially available forms, which may reduce the need for pre-reaction purification in sensitive synthetic applications.

Analytical quality control HPLC purity Procurement specification

Reactivity Advantage in Palladium-Catalyzed Cross-Coupling: Iodo- versus Chloro- and Bromo- Aryl Halides

The C–I bond in 2-iodo-5-nitrobenzoic acid is substantially more reactive toward oxidative addition in palladium-catalyzed cross-coupling reactions than the corresponding C–Br or C–Cl bonds in halogen analogs . This reactivity hierarchy (Ar–I > Ar–Br ≫ Ar–Cl) is a well-established principle in Suzuki-Miyaura coupling chemistry, where aryl iodides and bromides are considered the most effective substrates for efficient reaction [1]. The iodine substituent at the ortho position of 2-iodo-5-nitrobenzoic acid therefore confers a kinetic advantage that translates to milder reaction conditions, shorter reaction times, and broader functional group tolerance compared to its chloro- analog, which requires more forcing conditions or specialized catalyst systems .

Suzuki-Miyaura coupling Palladium catalysis Oxidative addition

Derivatization Pathway: Synthesis of 2-Arylquinazolines via 2-Iodo-5-nitrobenzoic Acid

2-Iodo-5-nitrobenzoic acid is specifically documented as a reactant for the synthesis of 2-arylquinazolines and tetracyclic isoindolo[1,2-a]quinazolines . These heterocyclic scaffolds are of significant interest in medicinal chemistry programs. While the bromo- analog (2-bromo-5-nitrobenzoic acid) is also employed as a pharmaceutical intermediate for anti-inflammatory and analgesic drug development , the specific synthetic utility of the iodo- compound in constructing quinazoline frameworks represents a differentiated application niche. The iodine substituent serves as an effective leaving group for C–C bond formation at the 2-position of the quinazoline core, a transformation that would proceed with lower efficiency using the bromo- or chloro- analogs.

Heterocyclic synthesis Quinazoline Medicinal chemistry intermediate

Procurement-Driven Application Scenarios for 2-Iodo-5-nitrobenzoic Acid (CAS 19230-50-3)


Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C–C Bond Formation

2-Iodo-5-nitrobenzoic acid serves as an optimal aryl iodide electrophile in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. The iodine substituent undergoes rapid oxidative addition with Pd(0) catalysts, enabling efficient biaryl bond formation under mild conditions . This reactivity advantage over the corresponding bromo- and chloro- analogs translates to higher yields and broader substrate scope, particularly when coupling with electron-deficient or sterically hindered boronic acid partners . The carboxylic acid group remains available for subsequent amide bond formation or further derivatization after coupling. Procurement of this specific iodo- compound is essential for synthetic routes where the kinetic advantage of C–I bond activation is required to achieve acceptable conversion.

Synthesis of 2-Arylquinazoline and Isoindoloquinazoline Heterocyclic Scaffolds

This compound is specifically documented as a reactant for constructing 2-arylquinazolines and tetracyclic isoindolo[1,2-a]quinazolines . These heterocyclic frameworks are privileged scaffolds in medicinal chemistry with applications in kinase inhibition and CNS drug discovery. The iodine atom at the ortho position facilitates regioselective C–C bond formation during quinazoline ring assembly, a transformation for which the iodo- compound is the preferred substrate. Researchers engaged in quinazoline-focused medicinal chemistry programs should specifically procure 2-iodo-5-nitrobenzoic acid rather than attempting substitution with bromo- or chloro- analogs, which may not support the same reaction pathway with comparable efficiency.

Precursor for 5-Nitro-2-iodosobenzoic Acid and Hypervalent Iodine Oxidants

2-Iodo-5-nitrobenzoic acid serves as a precursor for the synthesis of 5-nitro-2-iodosobenzoic acid and 5-nitro-2-iodoxybenzoic acid derivatives, which function as catalysts for the hydrolysis of active phosphorus esters and as hypervalent iodine oxidants . The nitro group at the 5-position modulates the electronic properties of the resulting hypervalent iodine species, influencing both catalytic activity and stability. This application leverages the iodine atom as more than a leaving group—it becomes the core of the catalytically active hypervalent iodine center. The bromo- and chloro- analogs cannot access this application space, as they lack the iodine atom required for iodosobenzoic/iodoxybenzoic acid formation.

Building Block Requiring High Purity for Sensitive Downstream Chemistry

For synthetic sequences involving precious catalysts, sensitive functional groups, or reaction conditions intolerant of impurities, the commercial availability of 2-iodo-5-nitrobenzoic acid at ≥98% HPLC purity (with measured CoA values of 98.33%) provides a quality advantage over the bromo- analog which is typically offered at ≥97% purity . This 1% differential in minimum purity specification, while modest, may be consequential in multi-step syntheses where cumulative impurity carryover degrades overall yield or necessitates additional purification steps. Procurement of the iodo- compound with verified high purity reduces the risk of impurity-derived side reactions in sensitive transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-5-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.